3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
5-tert-butyl-2-(2,6-dichlorophenyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2N3/c1-13(2,3)10-7-11(16)18(17-10)12-8(14)5-4-6-9(12)15/h4-7H,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAHIDXNXGHGIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)C2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696219 | |
| Record name | 3-tert-Butyl-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017781-19-9 | |
| Record name | 3-tert-Butyl-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 284.18 g/mol. The compound features a pyrazole ring substituted with a tert-butyl group and a dichlorophenyl moiety, which are crucial for its biological activity.
Synthesis
The compound can be synthesized through various methods involving the reaction of appropriate precursors under controlled conditions. For instance, a typical synthetic route might involve the condensation of tert-butyl hydrazine with 2,6-dichlorobenzaldehyde followed by cyclization to form the pyrazole ring.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : The compound has been evaluated against human liver carcinoma (HepG2) and breast cancer (MCF-7) cell lines.
- Mechanism of Action : The biological activity is often attributed to the ability to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
Anti-inflammatory Properties
In addition to anticancer activity, this compound has shown promise in anti-inflammatory applications. Studies suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro.
Enzyme Inhibition
The compound's structure suggests potential for enzyme inhibition, particularly targeting kinases involved in cancer progression. Preliminary data indicate that it may act as a weak inhibitor of certain protein kinases, although further studies are required to elucidate its efficacy and selectivity.
Case Studies
A notable case study involved the evaluation of a series of pyrazole derivatives, including this compound, where researchers observed significant differences in activity based on structural modifications. The study concluded that substituents on the pyrazole ring greatly influence biological outcomes.
Research Findings
Research has demonstrated that:
- Structure-Activity Relationship (SAR) : Modifications on the dichlorophenyl group enhance binding affinity to target proteins.
- Toxicity Assessment : Toxicological evaluations indicate that while the compound shows promising therapeutic effects, careful assessment is needed to understand its safety profile.
Scientific Research Applications
Medicinal Chemistry
3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine has been studied for its potential as a pharmaceutical agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Case Studies:
- A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory properties of pyrazole derivatives, including this compound. The results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory drug .
Agrochemicals
The compound's ability to modulate biological pathways makes it a candidate for use in agrochemicals. Its efficacy against pests and diseases in crops is under investigation.
Data Table: Efficacy of Pyrazole Derivatives in Agriculture
| Compound Name | Target Pest/Disease | Efficacy (%) | Reference |
|---|---|---|---|
| This compound | Aphids | 85% | |
| Another Pyrazole Derivative | Fungal Pathogen | 78% |
Material Science
Research indicates that pyrazole derivatives can be used to synthesize novel materials with unique properties. For instance, they can serve as ligands in coordination chemistry, potentially leading to new catalysts or materials with specific electronic properties.
Case Studies:
Chemical Reactions Analysis
Halogenation Reactions
The pyrazole ring undergoes regioselective halogenation at the C-4 position under oxidative conditions:
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Bromination with N-bromosuccinimide (NBS) in n-hexane produces 4-bromo derivatives (65% yield) .
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Iodination using iodine and tert-butyl hydroperoxide (TBHP) introduces iodine while forming N–N bonds .
Mechanism:
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Electrophilic attack by halogen at C-4 due to electron-donating tert-butyl and amine groups.
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Oxidative coupling facilitated by TBHP generates radical intermediates .
Carbamate and Urea Formation
The amine group participates in nucleophilic reactions:
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Carbamate synthesis with trichloroethylchloroformate in ethyl acetate/water yields stable carbamates (e.g., 2,2,2-trichloroethyl carbamate) .
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Urea derivatives form via reaction with isocyanates or carbamoyl chlorides, as seen in the synthesis of BCR-ABL inhibitors .
Example Reaction:
text3-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-5-amine + Trichloroethylchloroformate → 2,2,2-Trichloroethyl carbamate (m/z = 404.05 [M+H]⁺) [7]
Oxidative Coupling and Dimerization
Under microwave irradiation or high-temperature conditions:
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C–H activation leads to dimerization via π-stacking and hydrogen bonding, as observed in crystallographic studies .
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Oxidative dehydrogenation forms conjugated systems with enhanced biological activity .
Structural Insight:
Biological Activity and Targeted Modifications
The compound’s bioactivity is modulated through structural modifications:
-
Anti-inflammatory agents : Substituents at C-3 (tert-butyl) and C-1 (2,6-dichlorophenyl) enhance binding to cyclooxygenase (COX) enzymes .
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Anticancer activity : Urea derivatives inhibit kinases (e.g., BCR-ABL) by mimicking ATP-binding motifs .
QSAR Findings:
| Modification | Effect on Activity | Source |
|---|---|---|
| Electron-withdrawing groups at C-1 | ↑ Enzymatic inhibition | |
| Bulky tert-butyl at C-3 | ↑ Metabolic stability |
Solvent and Temperature Dependence
Reaction outcomes are highly sensitive to conditions:
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine
- CAS Number : 1017781-19-9
- Molecular Formula : C₁₃H₁₄Cl₂N₃
- Molecular Weight : 284.18 g/mol
- Structural Features : A pyrazole core substituted with a tert-butyl group at position 3, a 2,6-dichlorophenyl group at position 1, and an amine at position 3.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Substituent Influence on Properties
Electronic Effects :
- Electron-Withdrawing Groups (EWGs) :
- Fluorine (4-fluorophenyl) offers moderate electron withdrawal with lower steric demand compared to Cl .
- Electron-Donating Groups (EDGs) :
Steric Effects: The tert-butyl group at position 3 creates significant steric hindrance, which may limit conformational flexibility but enhance hydrophobic interactions .
Biological Activity :
- Kinase Inhibition : The 2,6-dichloro derivative’s dual Cl substituents may optimize binding to hydrophobic regions of p38α MAPK, as seen in related N,N′-diaryl ureas .
- Nitro Derivatives : 2NPz (2-nitrophenyl) exhibits strong intermolecular hydrogen bonding, influencing crystal packing and stability .
Preparation Methods
General Synthetic Strategy
The synthesis of 3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine generally follows a condensation and cyclization pathway:
Step 1: Preparation of 2,6-dichlorophenylhydrazine
The key starting material is 2,6-dichlorophenylhydrazine, typically synthesized or procured commercially. This hydrazine derivative serves as the nucleophilic partner for subsequent condensation.Step 2: Reaction with tert-butyl-substituted β-ketoester or β-diketone
A β-ketoester or β-diketone bearing the tert-butyl substituent at the appropriate position (e.g., tert-butyl acetoacetate or 4,4-dimethyl-3-oxopentanenitrile analogs) is reacted with the hydrazine derivative. This forms a hydrazone intermediate.Step 3: Cyclization to pyrazole ring
Under acidic or basic conditions, often in refluxing solvents such as ethanol, methanol, or acetic acid, the hydrazone undergoes cyclization to form the pyrazole core.Step 4: Isolation and purification
The crude product is isolated, typically by filtration or extraction, and purified by recrystallization or chromatography to yield the target pyrazol-5-amine.
Specific Preparation Methods
Condensation and Cyclization Route
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 2,6-Dichlorophenylhydrazine + tert-butyl acetoacetate | Mix in ethanol or methanol; reflux for 6–12 hours |
| 2 | Acid catalyst (e.g., acetic acid) or base catalyst | Catalyzes hydrazone formation and ring closure |
| 3 | Workup | Cool reaction mixture; filter precipitate or extract with organic solvents |
| 4 | Purification | Recrystallization from ethanol/water or chromatography |
This method is adapted from analogous syntheses of related pyrazole derivatives such as 3-(tert-butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-amine, where 4-chlorophenylhydrazine was reacted with tert-butyl acetoacetate under reflux in ethanol/acetic acid to afford the pyrazole product with good yield and purity.
Alternative Synthesis via β-Ketonitrile
A related approach involves the use of β-ketonitriles such as 4,4-dimethyl-3-oxopentanenitrile analogs bearing tert-butyl groups, which react with the hydrazine derivative in anhydrous methanol at elevated temperature (~80 °C) overnight. This method has been demonstrated for similar pyrazole amines with p-tolyl substituents and can be adapted for 2,6-dichlorophenyl analogs.
Reaction Parameters and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Ethanol, methanol, acetic acid | Polar protic solvents facilitate hydrazone formation and cyclization |
| Temperature | Reflux (~78–85 °C) or 80 °C for extended periods | Ensures complete conversion; avoids decomposition |
| Catalyst | Acetic acid (acidic) or sodium hydroxide (basic) | Acidic conditions favor cyclization; base can be used depending on substrates |
| Reaction time | 6–24 hours | Overnight stirring common for complete reaction |
| Workup | Cooling, filtration, extraction with ethyl acetate or dichloromethane | Efficient isolation of product |
| Purification | Recrystallization or column chromatography | Achieves >95% purity |
Industrial Scale Considerations
For large-scale synthesis, optimization focuses on:
- Continuous flow reactors to enhance reaction control and safety.
- Solvent and catalyst selection for cost-effectiveness and environmental impact.
- Precise temperature and pH control to maximize yield and minimize by-products.
- Use of high-purity starting materials to ensure product consistency.
These approaches are extrapolated from industrial practices for similar pyrazole compounds, emphasizing process intensification and sustainability.
Analytical Characterization Supporting Preparation
Characterization techniques confirm the successful synthesis and purity of this compound:
| Technique | Purpose | Typical Data |
|---|---|---|
| NMR Spectroscopy (¹H and ¹³C) | Verify substitution pattern and ring formation | Signals corresponding to tert-butyl protons (~1.3 ppm), aromatic protons (7.0–8.0 ppm), and NH₂ group (~5.5 ppm) |
| Mass Spectrometry (ESI-MS) | Confirm molecular weight | Molecular ion peak at expected m/z for C14H17Cl2N3 (approx. 303 g/mol) |
| IR Spectroscopy | Identify functional groups | NH₂ stretching (~3350 cm⁻¹), C-Cl vibrations (~750 cm⁻¹), pyrazole ring vibrations |
| HPLC / Purity Analysis | Assess purity | >95% purity typical after purification |
| X-ray Crystallography (if crystals available) | Confirm molecular structure and conformation | Dihedral angles, bond lengths consistent with pyrazole and dichlorophenyl substitution |
Summary Table of Preparation Methods
| Method | Starting Materials | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Condensation with β-ketoester | 2,6-Dichlorophenylhydrazine + tert-butyl acetoacetate | Reflux in ethanol/acetic acid, 6–12 h | Straightforward, good yields, well-established | Requires careful control of temperature and pH |
| Reaction with β-ketonitrile | 2,6-Dichlorophenylhydrazine + tert-butyl β-ketonitrile | Stirring in anhydrous methanol, 80 °C overnight | Alternative route, suitable for sensitive substrates | Longer reaction time, may require further purification |
| Industrial continuous flow | Same as above, optimized | Controlled temperature, flow rates, solvent recycling | High efficiency, scalability, reproducibility | Requires specialized equipment |
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways and characterization methods for 3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine?
- Methodology :
- Synthesis : Multi-step protocols often involve cyclocondensation of precursors under controlled conditions. Key parameters include solvent choice (e.g., ethanol or methanol), temperature (60–80°C), and catalysts (e.g., acetic acid or palladium complexes). The tert-butyl and dichlorophenyl groups require inert atmospheres (N₂/Ar) to prevent oxidation .
- Characterization : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms regiochemistry, while High-Resolution Mass Spectrometry (HR-MS) validates molecular weight. Infrared (IR) spectroscopy identifies NH₂ and C-Cl stretches (~3350 cm⁻¹ and 750 cm⁻¹, respectively) .
Q. How do the molecular properties of this compound influence its solubility and stability?
- Methodology :
- Solubility : The tert-butyl group enhances lipophilicity, reducing aqueous solubility. Use polar aprotic solvents (e.g., DMSO) for in vitro assays. Quantify via shake-flask method with HPLC-UV analysis .
- Stability : Assess under varying pH (2–12) and temperatures (4–40°C) via accelerated stability testing. The dichlorophenyl group may hydrolyze under basic conditions, requiring neutral buffers for storage .
Advanced Research Questions
Q. How does tautomerism or structural isomerism affect the compound’s reactivity and biological activity?
- Methodology :
- Structural Analysis : Single-crystal X-ray diffraction resolves tautomeric forms (e.g., pyrazole vs. triazole analogs). Computational modeling (DFT) predicts energy differences between tautomers and their electronic profiles .
- Biological Impact : Compare tautomer-specific binding to targets (e.g., enzymes) using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For example, the NH₂ group’s position may alter hydrogen-bonding interactions with active sites .
Q. What strategies mitigate contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory effects)?
- Methodology :
- Assay Standardization : Use CLSI guidelines for antimicrobial testing (MIC/MBC) and COX-2 inhibition assays for anti-inflammatory activity. Control for cell line variability (e.g., RAW 264.7 vs. THP-1) .
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing Cl with F on the phenyl ring) to isolate electronic vs. steric effects. Compare logP and IC₅₀ values .
Q. How can researchers resolve discrepancies in synthesis yields reported across studies?
- Methodology :
- Reaction Optimization : Design a Design of Experiments (DoE) matrix to test variables (e.g., catalyst loading, solvent ratios). Use HPLC tracking to identify intermediates and rate-limiting steps .
- Scale-Up Challenges : Evaluate mixing efficiency (e.g., Reynolds number in batch reactors) and purity via recrystallization (ethanol/water systems). Pilot-scale trials often reveal mass transfer limitations absent in small batches .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
